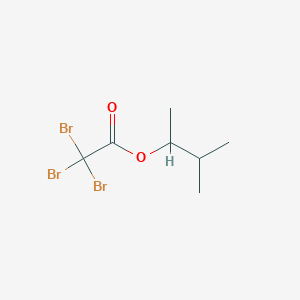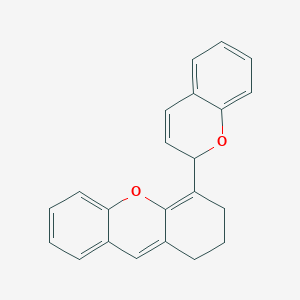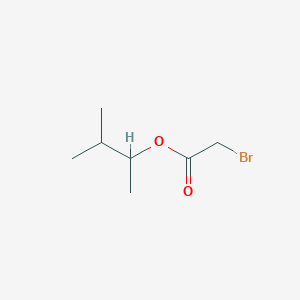
Acetic acid, bromo, 1,2-dimethylpropyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, bromo, 1,2-dimethylpropyl ester is an organic compound with the molecular formula C7H13BrO2 and a molecular weight of 209.081 . This compound is characterized by the presence of a bromo group attached to the acetic acid ester, which is further connected to a 1,2-dimethylpropyl group. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, bromo, 1,2-dimethylpropyl ester typically involves the esterification of bromoacetic acid with 1,2-dimethylpropanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions . The crude product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and automated systems helps in maintaining consistent quality and efficiency.
化学反応の分析
Types of Reactions
Acetic acid, bromo, 1,2-dimethylpropyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ester group can be oxidized to form corresponding acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, sodium thiolate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic conditions.
Major Products
Substitution: Depending on the nucleophile, products can include azides, thiols, or amines.
Oxidation: Products include carboxylic acids or ketones.
科学的研究の応用
Acetic acid, bromo, 1,2-dimethylpropyl ester has several applications in scientific research:
作用機序
The mechanism of action of acetic acid, bromo, 1,2-dimethylpropyl ester involves its reactivity towards nucleophiles and oxidizing agents. The bromo group acts as a leaving group in substitution reactions, allowing the formation of new bonds with nucleophiles . In oxidation reactions, the ester group is converted to carboxylic acids or ketones through the transfer of oxygen atoms from the oxidizing agent .
類似化合物との比較
Similar Compounds
Uniqueness
Acetic acid, bromo, 1,2-dimethylpropyl ester is unique due to its specific structural arrangement, which imparts distinct reactivity and properties. Compared to its analogs, it offers a balance of reactivity and stability, making it suitable for various applications in research and industry.
特性
CAS番号 |
90380-57-7 |
|---|---|
分子式 |
C7H13BrO2 |
分子量 |
209.08 g/mol |
IUPAC名 |
3-methylbutan-2-yl 2-bromoacetate |
InChI |
InChI=1S/C7H13BrO2/c1-5(2)6(3)10-7(9)4-8/h5-6H,4H2,1-3H3 |
InChIキー |
MXVRFFCHLDPUAW-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C)OC(=O)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,5-Dimethyl-2-[(methylsulfanyl)methyl]-1,3-dithiolane](/img/structure/B14358858.png)
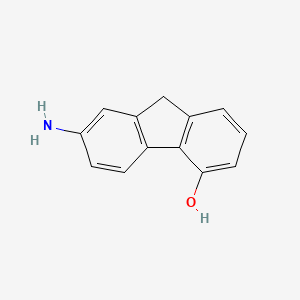

![2-[4-(4-Cyanophenoxy)phenoxy]-N-(3-fluorophenyl)propanamide](/img/structure/B14358878.png)
![3-bromo-N-[3-(3-bromopropanoylamino)propyl]propanamide](/img/structure/B14358881.png)
![N-{4-[3-(Methanesulfinyl)propoxy]phenyl}acetamide](/img/structure/B14358889.png)
![1-{[4-(4-Butylphenoxy)phenyl]methyl}-1H-benzimidazole](/img/structure/B14358894.png)
![{[(3-Fluoroprop-1-en-2-yl)oxy]methyl}benzene](/img/structure/B14358900.png)
![4-[Bis(2-hydroxyethyl)amino]-4-oxobut-2-enoic acid](/img/structure/B14358902.png)
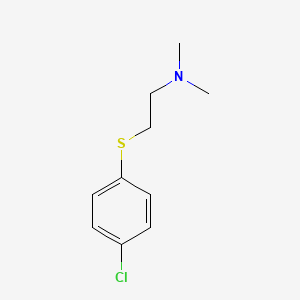
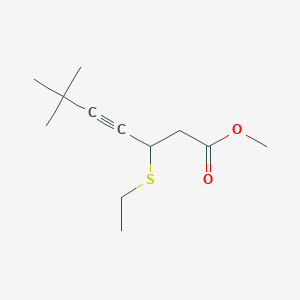
![2-[Methyl(diphenyl)silyl]-1-phenyldecan-1-one](/img/structure/B14358909.png)
